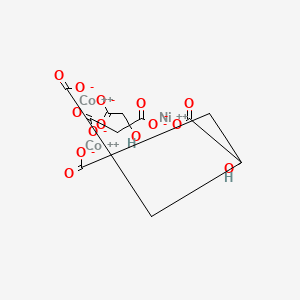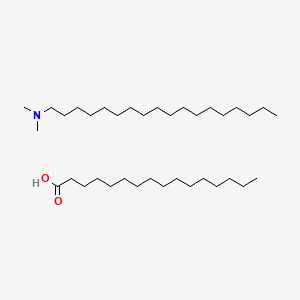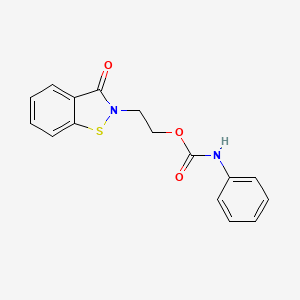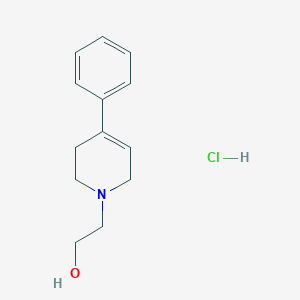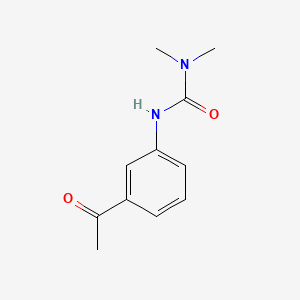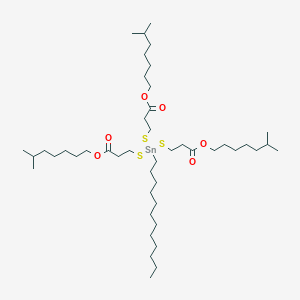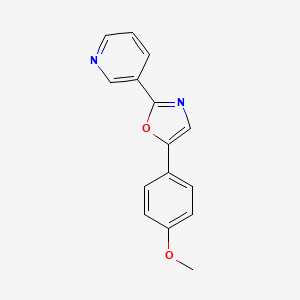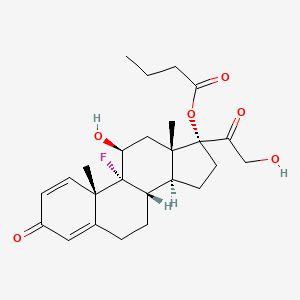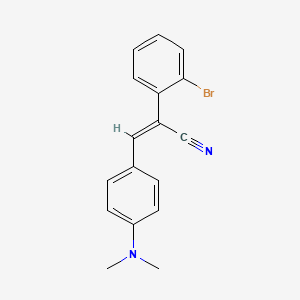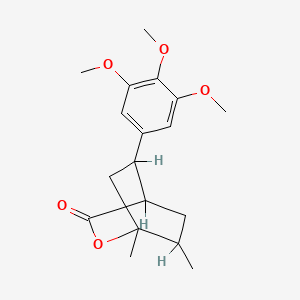
1,7-Dimethyl-5-(3,4,5-trimethoxyphenyl)-2-oxabicyclo(2.2.2)octan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 36790 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its role in medicinal chemistry and has been studied for its potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 36790 involves a series of chemical reactions that require precise conditions to ensure the desired product is obtained. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the compound.
Industrial Production Methods
In an industrial setting, the production of NSC 36790 is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors, controlled temperature and pressure conditions, and continuous monitoring to maintain the quality of the product. The industrial production methods are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
NSC 36790 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: The replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
The reactions involving NSC 36790 typically require specific reagents such as oxidizing agents, reducing agents, and catalysts. The conditions for these reactions include controlled temperature, pressure, and pH to ensure the desired outcome. For example, oxidation reactions may use reagents like potassium permanganate or hydrogen peroxide, while reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from the reactions of NSC 36790 depend on the type of reaction and the reagents used. Oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
NSC 36790 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: Studied for its potential effects on biological systems, including its role in cellular processes and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, including its ability to modulate specific biological pathways.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of NSC 36790 involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to target proteins or enzymes, leading to the modulation of their activity. This interaction can result in the inhibition or activation of specific pathways, ultimately affecting cellular processes and physiological outcomes.
Comparison with Similar Compounds
NSC 36790 can be compared to other similar compounds based on its structure, properties, and applications. Some similar compounds include:
NSC 368390: Known for its role in inhibiting pyrimidine biosynthesis and its potential anticancer effects.
Paclitaxel: A chemotherapeutic agent that stabilizes microtubules and is used in the treatment of various cancers.
The uniqueness of NSC 36790 lies in its specific molecular interactions and the pathways it modulates, which may differ from those of similar compounds. This makes it a valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
6271-72-3 |
|---|---|
Molecular Formula |
C18H24O5 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1,7-dimethyl-5-(3,4,5-trimethoxyphenyl)-2-oxabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C18H24O5/c1-10-6-12-13(9-18(10,2)23-17(12)19)11-7-14(20-3)16(22-5)15(8-11)21-4/h7-8,10,12-13H,6,9H2,1-5H3 |
InChI Key |
BFQBLOYFZKCMNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C(CC1(OC2=O)C)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




